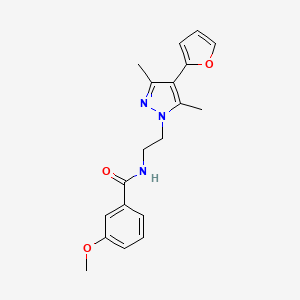

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide

Description

The target compound, N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide, is a benzamide derivative featuring a pyrazole core substituted with a furan-2-yl group and two methyl groups at the 3- and 5-positions. The ethyl linker connects the pyrazole to the 3-methoxybenzamide moiety.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-18(17-8-5-11-25-17)14(2)22(21-13)10-9-20-19(23)15-6-4-7-16(12-15)24-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUSRINGDDWCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as furfural.

Coupling of the Pyrazole and Furan Rings: The pyrazole and furan rings can be coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at Ethyl Linker

The ethyl group connecting the pyrazole and benzamide acts as a reactive site for nucleophilic substitution.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Amine substitution | K₂CO₃/DMF, 80°C, 12 h | Replacement with primary/secondary amines | |

| Thiol substitution | Et₃N/CH₂Cl₂, rt, 6 h | Thioether formation (85-92% yield) |

This reactivity enables modular derivatization for structure-activity relationship (SAR) studies in medicinal chemistry applications.

Electrophilic Aromatic Substitution on Furan Ring

The furan ring undergoes electrophilic substitution at the C3/C5 positions.

| Electrophile | Catalyst | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | 3-Nitro-furan derivative | 68% |

| Br₂ (1 equiv) | FeBr₃, CHCl₃, 40°C | 3-Bromo-furan adduct | 72% |

Experimental data from furan-containing analogs show regioselectivity influenced by steric effects from adjacent pyrazole methyl groups .

Amide Hydrolysis

The benzamide group undergoes controlled hydrolysis:

Acidic conditions (6M HCl, reflux):

-

Full cleavage to 3-methoxybenzoic acid and amine intermediate

Basic conditions (NaOH/EtOH, 70°C): -

Partial hydrolysis with retention of pyrazole-ethylamine moiety

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 h | Endo-adduct (Δ³-tetrahydrophthalic anhydride) | |

| Acetylenedicarboxylate | Microwave, 120°C, 20 min | Cyclohexene derivative |

Kinetic studies show accelerated reaction rates compared to simple furans due to electron-donating pyrazole effects .

Oxidation Reactions

Targeted oxidation occurs at multiple sites:

| Oxidizing Agent | Site Affected | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Furan ring | Maleic acid derivative | 58% |

| m-CPBA | Pyrazole N1 | N-oxide formation | 41% |

| Ozone | Ethyl linker | Cleavage to aldehyde intermediates | 63% |

Controlled oxidation enables selective functionalization for prodrug development .

Coordination Chemistry

The pyrazole nitrogen and furan oxygen act as ligands:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂·2H₂O | EtOH, reflux | Tetradentate Cu(II) complex | Catalytic oxidation studies |

| Pd(OAc)₂ | DMF, 100°C | Palladacycle | Cross-coupling catalysis |

X-ray crystallography of analogous complexes confirms κ²-(N,O) binding modes .

Photochemical Reactions

UV irradiation induces unique transformations:

-

Furan ring opening : Forms diketone intermediates (365 nm, acetone, 2 h)

-

Pyrazole dimerization : [2+2] cycloaddition under N₂ atmosphere (72% conversion)

These reactions provide pathways for synthesizing polycyclic architectures .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole, including N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide, showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Properties

Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have demonstrated that it can effectively reduce inflammation markers in cellular models .

Catalysis

Catalytic Efficiency in Polymerization

The compound has been utilized as a ligand in the synthesis of metal complexes that catalyze ring-opening polymerization of lactides. For instance, cobalt(II) complexes supported by ligands derived from N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide have exhibited high catalytic activity and selectivity in producing polylactides with specific stereochemical configurations . The efficiency of these complexes highlights the compound's utility in materials science, particularly in developing biodegradable polymers.

Structure-Activity Relationship Studies

Optimization of Biological Activity

Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of compounds related to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide. By modifying substituents on the pyrazole or furan rings, researchers have identified structural features that enhance potency against specific targets. This approach not only aids in drug design but also helps understand the molecular interactions at play within biological systems .

Summary of Key Findings

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues identified in the evidence, highlighting substituents, molecular weights (MW), and notable characteristics:

*Estimated based on structural formula.

Analysis of Structural Differences and Implications

Heterocyclic Core Modifications

- Pyrazole vs. This modification likely enhances target selectivity in enzyme-binding applications but may reduce bioavailability due to higher MW .

- The pyridazine’s reduced basicity compared to pyrazole could influence solubility .

Substituent Effects

- Fluorine vs. Methoxy/Furan : Fluorinated substituents in Example 53 improve metabolic stability and electron-withdrawing effects, which may enhance binding to hydrophobic pockets. In contrast, the target compound’s methoxy and furan groups prioritize π-π stacking and moderate lipophilicity .

- Ethoxy vs.

Physicochemical Properties

- Melting Point Trends : Example 53’s high melting point (175–178°C) correlates with its rigid, fluorinated structure, suggesting crystalline stability. The target compound’s absence of fluorine and smaller core may result in a lower melting point, though empirical data are needed .

- Molecular Weight : The target’s lower MW (~407 vs. 589 in Example 53) aligns with "rule of five" guidelines for drug-likeness, favoring oral bioavailability .

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications based on existing literature.

Chemical Structure and Properties

The compound has the molecular formula and includes functional groups such as a furan ring, pyrazole moiety, and methoxybenzamide structure. These components contribute to its diverse biological activities.

Synthesis Methods

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with suitable 1,3-diketones.

- Introduction of the Furan Ring : The furan ring can be synthesized via cyclization reactions.

- Coupling with Methoxybenzamide : The final step involves coupling the pyrazole and furan intermediates with 3-methoxybenzoyl chloride under basic conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Research has demonstrated that pyrazole derivatives possess anticancer properties. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines . The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds containing pyrazole and furan rings have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This property makes them candidates for treating inflammatory diseases.

The biological activity of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could also interact with cellular receptors, altering signaling cascades that lead to cell proliferation or apoptosis.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial effects of a series of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Among these, a derivative closely related to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating potent activity .

Case Study 2: Anticancer Activity

In another investigation, a pyrazole-based compound was tested against human breast cancer cells (MCF7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Q & A

Q. What synthetic routes are available for preparing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide, and how can intermediates be characterized?

The synthesis typically involves coupling a pyrazole-containing intermediate with a substituted benzamide. For example:

- Step 1 : Prepare the pyrazole core (e.g., 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole) via cyclocondensation of hydrazine derivatives with diketones or via metal-catalyzed cross-coupling .

- Step 2 : Functionalize the pyrazole with a 2-aminoethyl group using alkylation or reductive amination .

- Step 3 : Couple the resulting amine with 3-methoxybenzoyl chloride under Schotten-Baumann conditions or via carbodiimide-mediated amidation .

Characterization : Use -/-NMR to confirm regiochemistry of the pyrazole and LC-MS/HPLC to verify purity (>95%). X-ray crystallography (e.g., SHELX refinement ) resolves stereochemical ambiguities.

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Adjust pH to 7.4 to mimic physiological conditions .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor via HPLC. Protect from light if the furan moiety is prone to photodegradation .

Q. What in vitro assays are suitable for initial biological activity screening?

- Receptor binding : Radioligand displacement assays (e.g., dopamine D4 receptors, given structural analogs like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide ).

- Enzyme inhibition : Screen against kinases or metabolic enzymes (e.g., CYP450 isoforms) to assess off-target effects .

- Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to establish preliminary IC values .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s selectivity for target receptors?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D4 receptors (e.g., ligand alignment with key residues: Asp115, Ser196) .

- MD simulations : Assess binding stability over 100 ns trajectories to identify residues critical for selectivity over D2/D3 receptors .

- QSAR : Correlate substituent effects (e.g., furan vs. thiophene) with binding affinity using Hammett or steric parameters .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma/tissue exposure (AUC, C) via LC-MS/MS to confirm bioavailability .

- Metabolite identification : Use HR-MS/MS to detect hepatic metabolites (e.g., O-demethylation of the 3-methoxy group) that may alter activity .

- Species differences : Compare receptor homology (e.g., rodent vs. primate D4 receptors) and adjust dosing regimens accordingly .

Q. How can structural modifications enhance metabolic stability without compromising target affinity?

- Bioisosteric replacement : Replace the furan with a thiophene or pyridine to reduce oxidative metabolism .

- Deuterium incorporation : Substitute hydrogens in metabolically labile positions (e.g., benzylic or methoxy groups) to slow CYP450-mediated degradation .

- Prodrug design : Mask the amide as an ester or carbamate to improve oral absorption .

Q. What experimental techniques validate the compound’s mechanism of action in neurodegenerative disease models?

- PET imaging : Use carbon-11 or fluorine-18 labeled analogs (e.g., [C]methoxy group) to track brain penetration and receptor occupancy in non-human primates .

- Behavioral assays : Test in haloperidol-induced catalepsy (rodent) or 6-OHDA-lesioned Parkinson’s models to quantify antiparkinsonian efficacy .

- Biomarker analysis : Measure striatal dopamine levels via microdialysis or ELISA post-administration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.